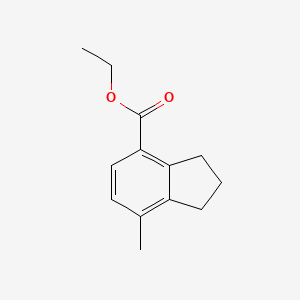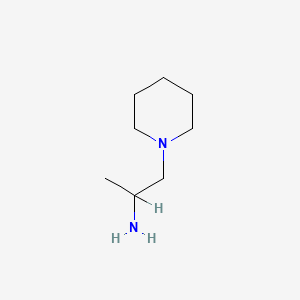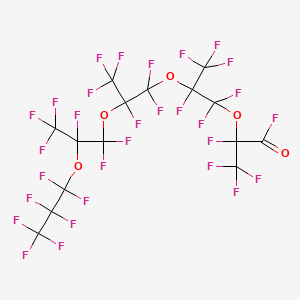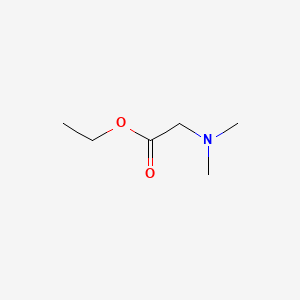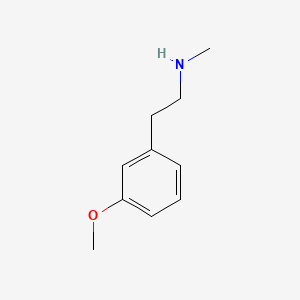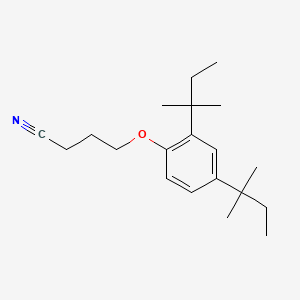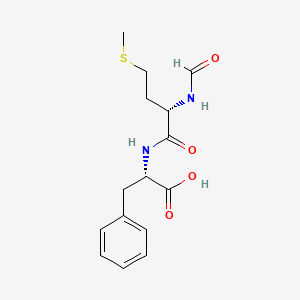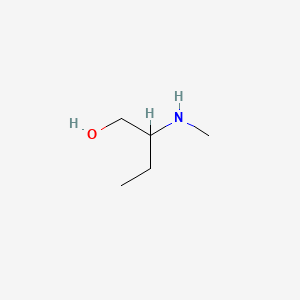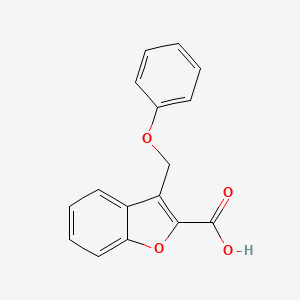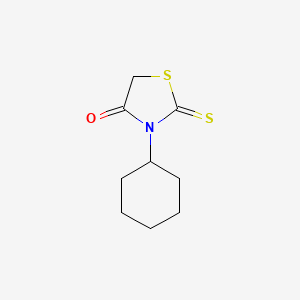
Rhodanine, 3-cyclohexyl-
Overview
Description
Rhodanine, 3-cyclohexyl- is a chemical compound with the molecular formula C9H13NOS2 . It is a subtype of thiazolidin-4-ones and is structurally related to thiazolidine-2,4-dione and 2-iminothiazolidine-4-one .
Synthesis Analysis
Rhodanine derivatives can be synthesized via a three-component reaction of carbon disulfide, amines, and dialkyl acetylenedicarboxylate in polyethylene glycol under conventional stirring or ultrasound irradiation . The structure–activity relationship analysis demonstrated that the presence of hydrogen donor groups, such as carboxyl or phenol hydroxyl connected with a small linker in position 3 of rhodanine, was more beneficial for anticancer activity than their more bulky homologues .Molecular Structure Analysis
The rhodanine core is a well-known privileged heterocycle in medicinal chemistry . The change of the N-3 substitution of the rhodanine ring from 2-chlorophenyl for molecule 19 to 3-cyclohexyl (20) and 3-benzyl (21) resulted in the inhibitory decline .Chemical Reactions Analysis
Rhodanine derivatives were synthesized via a three-component reaction of carbon disulfide, amines, and dialkyl acetylenedicarboxylate . The product formed could be readily converted to bis-rhodanine under microwave conditions .Scientific Research Applications
Chemical and Structural Properties
Rhodanine, recognized for its structural uniqueness, has been a subject of interest due to its ability to form stable compounds with diverse chemical properties. The molecule's structure, featuring a rhodanine (2-thioxo-1,3-thiazolidin-4-one) system and cyclohexyl ring, is noted for its stable conformation, reinforced by intramolecular interactions. This stability, coupled with weak π–π interactions within its crystalline form, underscores its potential in various scientific applications, including crystallography and materials science (Shahwar et al., 2009).
Applications in Drug Discovery
Rhodanine-based compounds have carved a niche in drug discovery, primarily due to the rhodanine core's ability to interact with a wide range of protein targets. This versatility has led to the development of compounds with varied biological activities, marking rhodanine as a privileged scaffold in medicinal chemistry. The chemical derivatization of the rhodanine ring has resulted in compounds that modulate targeted enzymes or receptors through diverse mechanisms of action. This adaptability, combined with the molecule's ability to serve as a foundation for further chemical modifications, highlights its significance in the realm of drug discovery (Tomašič & Mašič, 2009).
Photovoltaic Applications
In the domain of renewable energy, particularly in dye-sensitized solar cells (DSSCs), rhodanine derivatives have shown promise. The molecule's photovoltaic performance, especially when modified to ensure conjugation between the rhodanine ring and the carboxyl anchoring group, has seen significant improvements. This conjugation enhances the molecule's electronic structure and adsorption geometry on titanium dioxide (TiO2), leading to improved electron injection and reduced charge recombination. Such improvements underline the potential of rhodanine derivatives in enhancing the efficiency of organic dyes used in DSSCs (Wan et al., 2017).
Mechanism of Action
Target of Action
Rhodanine-based compounds have been associated with numerous biological activities . They have gained a reputation as being pan assay interference compounds (PAINS) and frequent hitters in screening campaigns . Rhodanine-based compounds are also aggregators that can non-specifically interact with target proteins .
Mode of Action
The mode of action of Rhodanine, 3-cyclohexyl- is complex and multifaceted. It involves interactions with its targets that result in changes at the molecular level. For instance, in complexes, Rhodanine coordinates via one oxygen atom of the carboxyl group as the monodeprotonated monodentate ligand .
Biochemical Pathways
Rhodanine and its derivatives are known to influence numerous biochemical pathways. They are associated with a broad range of properties mainly associated with biological activity , including their application as potential pharmaceuticals . The rhodanine compounds with various metals are also known as biologically active .
Pharmacokinetics
It’s known that rhodanine derivatives show a broad spectrum of biological activities and are used in various fields such as antimicrobial, antiviral, antitubercular, anti-inflammatory, antidiabetic, and antitumor agents .
Result of Action
The result of Rhodanine, 3-cyclohexyl- action at the molecular and cellular level is diverse, given its broad spectrum of biological activities. For instance, some Rhodanine derivatives have shown anticancer properties .
Future Directions
Rhodanine chemistry could provide easy access to a wide variety of complex multicyclic polymers . The good clinical safety profile of epalrestat, a rhodanine derivative, justified the interest of researchers in rhodanines as potential drug candidates . The information contained in these reviews could be of benefit to the design of new, effective small molecules with anticancer potential among rhodanine derivatives or their related heterocycles .
Biochemical Analysis
Biochemical Properties
Rhodanine, 3-cyclohexyl-, plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. Rhodanine, 3-cyclohexyl-, acts as an inhibitor of aldose reductase, thereby reducing the conversion of glucose to sorbitol and mitigating complications associated with diabetes . Additionally, Rhodanine, 3-cyclohexyl-, has been shown to interact with various proteins involved in cell signaling pathways, influencing cellular responses and functions .
Cellular Effects
Rhodanine, 3-cyclohexyl-, exerts a range of effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial membrane potential . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, Rhodanine, 3-cyclohexyl-, influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of Rhodanine, 3-cyclohexyl-, involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as aldose reductase, through hydrogen bonding and hydrophobic interactions . By inhibiting the activity of these enzymes, Rhodanine, 3-cyclohexyl-, disrupts normal biochemical pathways and exerts its therapeutic effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery . These molecular interactions collectively contribute to the biological activity of Rhodanine, 3-cyclohexyl-.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rhodanine, 3-cyclohexyl-, have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Rhodanine, 3-cyclohexyl-, remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, the compound may undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to Rhodanine, 3-cyclohexyl-, has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Rhodanine, 3-cyclohexyl-, vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing blood glucose levels and inhibiting tumor growth . At higher doses, Rhodanine, 3-cyclohexyl-, may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing adverse effects . These findings highlight the importance of dosage optimization in the therapeutic application of Rhodanine, 3-cyclohexyl-.
Metabolic Pathways
Rhodanine, 3-cyclohexyl-, is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity and metabolism. One of the primary pathways is the polyol pathway, where Rhodanine, 3-cyclohexyl-, inhibits aldose reductase and reduces the accumulation of sorbitol . This compound also affects the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels . These interactions contribute to the overall metabolic effects of Rhodanine, 3-cyclohexyl-.
Transport and Distribution
The transport and distribution of Rhodanine, 3-cyclohexyl-, within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, Rhodanine, 3-cyclohexyl-, can bind to intracellular proteins, influencing its localization and accumulation . The distribution of Rhodanine, 3-cyclohexyl-, within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Rhodanine, 3-cyclohexyl-, exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, Rhodanine, 3-cyclohexyl-, can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The subcellular localization of Rhodanine, 3-cyclohexyl-, plays a crucial role in determining its biological activity and therapeutic potential .
Properties
IUPAC Name |
3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVOWLRQAIOPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CSC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212587 | |
| Record name | Rhodanine, 3-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6322-59-4 | |
| Record name | 3-Cyclohexylrhodanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6322-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rhodanine, 3-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CYCLOHEXYLRHODANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X98RR9VTZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


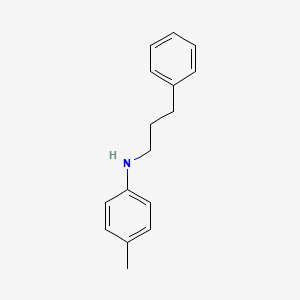
![Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate](/img/structure/B1346993.png)
